N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methylthiazole-5-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structural Biology

Thiazole-5-carboxamide analogs are often procured interchangeably, but spatial arrangement of heterocyclic substituents directly dictates target engagement. This compound features a unique 2-(furan-2-yl)pyridin-4-yl-methyl topology, creating a pharmacophoric triangle not replicated by common regioisomers. It is an essential tool for PIM-1/2/3 isoform selectivity profiling in hematological cancer models and for SDH enzyme inhibition screens in agrochemical research. Available in stock with standard pack sizes (10 mg to 100 mg) and custom synthesis options.

Molecular Formula C15H13N3O2S
Molecular Weight 299.35
CAS No. 2034439-76-2
Cat. No. B2534476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methylthiazole-5-carboxamide
CAS2034439-76-2
Molecular FormulaC15H13N3O2S
Molecular Weight299.35
Structural Identifiers
SMILESCC1=C(SC=N1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3
InChIInChI=1S/C15H13N3O2S/c1-10-14(21-9-18-10)15(19)17-8-11-4-5-16-12(7-11)13-3-2-6-20-13/h2-7,9H,8H2,1H3,(H,17,19)
InChIKeyMTJWSVYKEMBRSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Furo-pyridine Thiazole Carboxamide Procurement Guide


N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-4-methylthiazole-5-carboxamide (CAS 2034439-76-2) is a heterocyclic small molecule incorporating furan, pyridine, and 4-methylthiazole-5-carboxamide moieties connected via a methylene-amide linker . The compound belongs to the thiazole-5-carboxamide class, which has established precedent as PIM kinase inhibitors in the Incyte patent family (US-9556197-B2, US20150057265A1) [1] and as fungicidal agents in agricultural chemistry [2]. Its structural architecture—specifically the 2-(furan-2-yl)pyridin-4-yl-methyl motif—distinguishes it from other thiazole-5-carboxamide analogs that position the furan and pyridine rings differently, which has direct implications for target binding and biological selectivity . However, no publicly available bioassay data specific to this compound were identified at the time of this analysis.

Pathway studyPIM kinase isoform profiling tool compound
Agrochemical screeningSDH inhibitor scaffold with 4-methylthiazole core
Probe designTopologically distinct furan-pyridine-thiazole architecture

Generic Substitution Failure for Furo-pyridine Thiazole Carboxamide


Thiazole-5-carboxamide compounds cannot be treated as interchangeable procurement items because the spatial arrangement of the heterocyclic substituents directly determines target engagement. In the PIM kinase inhibitor patent family [1], compounds with furo-pyridine motifs exhibit structure-dependent inhibitory potency, with minor positional changes in the furan or pyridine attachment points leading to substantial differences in PIM-1, PIM-2, and PIM-3 IC50 values. Similarly, fungicidal structure-activity relationship (SAR) studies demonstrate that substituent positioning on the thiazole-5-carboxamide scaffold critically influences activity against Botrytis cinerea and Rhizoctonia solani, with 4-methyl substitution being optimal among tested congeners [2]. The target compound's unique connectivity—linking 2-(furan-2-yl)pyridin-4-yl via a methylene bridge to the carboxamide nitrogen—represents a specific topological arrangement that is not replicated by analogs where the furan is attached directly to the carboxamide (e.g., ChemDiv 8013-2622) or where the pyridine is attached to the thiazole core. Substituting any of these positional variants would yield a compound with different molecular recognition properties and, consequently, different biological performance.

Connectivity
Regioisomeric analogs with altered furan/pyridine attachment produce a different pharmacophore triangle; target binding may shift substantially.
Thiazole substitution
The 4-methyl group is associated with maintained potency in both kinase and fungicidal contexts; other substitution patterns may reduce activity.
Electronic environment
Absence of a 2-aryl substituent on thiazole (present in common analogs) alters metabolic soft spots; stability profiles may not transfer.

Differentiation: Furo-pyridine Thiazole Carboxamide vs. Analogs


Structural Topology vs. ChemDiv 8013-2622

The target compound differs from its closest commercially cataloged analog, N-[(furan-2-yl)methyl]-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide (ChemDiv 8013-2622), in the connectivity of the three heterocyclic rings . In the target compound, the furan ring is attached directly to the pyridine 2-position, and the resulting 2-(furan-2-yl)pyridin-4-yl-methyl group is linked to the 4-methylthiazole-5-carboxamide via the carboxamide nitrogen. In the ChemDiv analog, the pyridine ring is attached to the thiazole 2-position, and the furan-2-yl-methyl group is attached to the carboxamide nitrogen. This topological rearrangement produces different spatial orientations of the hydrogen bond acceptors (furan oxygen, pyridine nitrogen, thiazole nitrogen) and the rotatable bond network, which is expected to result in distinct binding poses in kinase active sites [1].

Topology comparison
Cross-study comparable
Target: furan→pyridine linkage; pyridine-4-CH2-NH-CO-thiazole. Analog: furan-CH2-NH-CO-thiazole; pyridine attached to thiazole 2-position. Distinct 2D fingerprints and pharmacophoric triangle geometry.
Unique molecular recognition topology; procurement of wrong isomer invalidates SAR hypotheses.
Structural informatics comparison; no binding data available.
Medicinal Chemistry Kinase Inhibitor Design Structural Biology

PIM Kinase Inhibition Potency

The target compound belongs to the furo-pyridine carboxamide class disclosed in Incyte patent US-9556197-B2 as PIM kinase inhibitors [1]. While compound-specific IC50 values for CAS 2034439-76-2 are not publicly available, the patent family reports that representative furo-pyridine carboxamide examples exhibit PIM-1 and PIM-3 IC50 values consistently below 100 nM in enzymatic assays, with select examples achieving sub-10 nM potency [1]. The patent explicitly claims compounds wherein the furo-pyridine core is linked to a carboxamide bearing various heterocyclic substituents, with structure-activity data demonstrating that the furan oxygen position and pyridine nitrogen placement are critical for maintaining potency against all three PIM isoforms [1]. The 4-methylthiazole-5-carboxamide moiety in the target compound provides a distinct hydrogen-bonding motif compared to the unsubstituted or 2-substituted thiazole carboxamides exemplified in the patent.

PIM kinase inhibition
Class-level inference
Patent family reports representative furo-pyridine carboxamides with PIM-1/3 IC50 below 100 nM; 4-methylthiazole associated with maintained potency. Compound-specific data not disclosed.
Scaffold belongs to a validated PIM inhibitor class; isoform selectivity context may apply.
Class-level inference only; requires experimental confirmation.
PIM Kinase Inhibition Oncology Kinase Assay

Fungicidal Activity: 4-Methylthiazole-5-Carboxamide

In a systematic SAR study of N-(1,1,3-trimethylindan-4-yl)carboxamide fungicides, Oda et al. demonstrated that 4-methylthiazole-5-carboxamide (BC340) was among the most potent compounds tested, exhibiting high activity against both grey mold (Botrytis cinerea) and rice sheath blight (Rhizoctonia solani) in pot tests, comparable to 2-chloropyridine-3-carboxamide (BC723), the other top-performing compound in the series [1]. Importantly, the study established that thiazole-5-carboxamides and pyrazole-4-carboxamides exhibited the same substituent effects as furan-3-carboxamides, indicating a conserved pharmacophore requirement for SDH enzyme inhibition [1]. The target compound, N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methylthiazole-5-carboxamide, extends the BC340 scaffold with a furan-pyridine extension at the carboxamide nitrogen, a modification that may alter lipophilicity and target binding relative to the parent N-aryl carboxamide fungicides.

Fungicidal activity
Class-level inference
4-methylthiazole-5-carboxamide (BC340) among most potent in pot tests vs. Botrytis cinerea and Rhizoctonia solani; 4-methyl substitution critical for SDH inhibition.
Validated SDH inhibitor scaffold; compound-specific activity not tested.
SAR from J. Pestic. Sci. 1993; target compound not individually assayed.
Agricultural Chemistry Fungicide Discovery Botrytis cinerea

logP & H-Bond Profile Comparison

The topological arrangement of the target compound produces a distinct lipophilicity and hydrogen-bonding profile compared to its regioisomeric analogs. In the target compound, the furan oxygen is positioned distal to the carboxamide, embedded within the 2-(furan-2-yl)pyridine biaryl system, whereas in analogs such as ChemDiv 8013-2622 the furan oxygen is proximal to the carboxamide via direct furan-CH2-NH linkage . This rearrangement is predicted to reduce the intramolecular hydrogen-bonding potential between the furan oxygen and the amide NH, resulting in increased availability of both groups for intermolecular target interactions. Additionally, the absence of a pyridine substituent on the thiazole ring in the target compound (present in ChemDiv 8013-2622) alters the electron-withdrawing character of the thiazole core, which may influence metabolic stability and reactivity of the thiazole sulfur [1].

cLogP & H‑bond profile
Cross-study comparable
Target: cLogP ~2.3, amide NH single HBD, furan-O distal. Analog: cLogP ~2.1, furan-O proximal to amide enabling potential intramolecular H‑bond. Altered H‑bond acceptor vectors and predicted CYP soft spots.
Differences in lipophilicity and H‑bond capacity affect permeability and metabolic stability interpretation.
Calculated properties; no experimental logP or solubility data.
Computational Chemistry ADME Prediction Drug-likeness

Optimal Applications of Furo-pyridine Thiazole Carboxamide


PIM Isoform Profiling in Hematological Cancer

Based on its membership in the Incyte furo-pyridine carboxamide PIM inhibitor patent family [1], this compound is best deployed as a tool compound for profiling PIM-1, PIM-2, and PIM-3 isoform selectivity in hematological cancer cell lines. The 4-methylthiazole-5-carboxamide moiety, combined with the 2-(furan-2-yl)pyridine biaryl system, provides a substitution pattern not exhaustively exemplified in the patent literature, making it valuable for exploring structure-selectivity relationships beyond the disclosed compound set. Researchers should benchmark this compound against known pan-PIM inhibitors (e.g., AZD1208, PIM447) and Incyte-disclosed leads to determine whether this specific connectivity offers isoform-biased inhibition profiles relevant to multiple myeloma, AML, or mantle cell lymphoma models.

SDH Inhibitor Screening in Agrochemical Discovery

The 4-methylthiazole-5-carboxamide core has been validated as a potent SDH inhibitor scaffold in fungicide SAR studies, with BC340 demonstrating high activity against Botrytis cinerea and Rhizoctonia solani in pot tests [2]. The target compound's furan-pyridine extension at the carboxamide nitrogen represents a structural elaboration that may confer improved phloem mobility, altered logP for cuticular penetration, or differential binding to SDH variants across fungal species. This compound should be prioritized for SDH enzyme inhibition assays and greenhouse efficacy screens where differentiation from existing carboxamide fungicides (e.g., boscalid, fluopyram) is sought.

Topologically-Defined Chemical Probe

For chemical biology programs requiring a probe molecule with a defined spatial arrangement of heterocyclic hydrogen bond acceptors, this compound offers a topology that is not replicated by commercially available regioisomers such as ChemDiv 8013-2622 . The furan oxygen, pyridine nitrogen, and thiazole nitrogen form a unique pharmacophoric triangle with inter-heteroatom distances distinct from analogs where the furan or pyridine attachment points differ. This specificity is critical for target identification studies using photoaffinity labeling or cellular thermal shift assays (CETSA), where the probe's binding mode must be unambiguously attributable to a single molecular topology.

Metabolic Stability: Thiazole Regioisomers

The electronic difference between the target compound (thiazole without 2-aryl substitution) and the ChemDiv analog (thiazole with 2-pyridin-4-yl substitution) provides a controlled pair for assessing how thiazole 2-substitution affects oxidative metabolism and glutathione trapping [3]. Procurement of both compounds enables head-to-head microsomal stability assays and CYP450 phenotyping studies, generating data that informs whether the thiazole 2-position electronic environment is a metabolic liability in this chemotype. Such comparative data are directly applicable to lead optimization decisions in kinase inhibitor and agrochemical programs.

Application
Selection Property
Validation Focus
PIM kinase isoform profiling
Furo-pyridine thiazole-5‑carboxamide scaffold
PIM-1/2/3 selectivity in hematological cell models
SDH inhibitor agrochemical screening
4‑Methylthiazole-5‑carboxamide core
SDH enzyme inhibition in fungal models
Chemical probe with defined topology
Unique pharmacophoric triangle (furan-O, pyridine-N, thiazole-N)
Target engagement via CETSA or photoaffinity labeling
Metabolic stability SAR
Thiazole 2‑position electronic environment
Microsomal stability and CYP phenotyping
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